molecular formula C7H11NO B1265995 1-(Pyrrolidin-1-yl)prop-2-en-1-one CAS No. 31605-88-6

1-(Pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B1265995
CAS No.: 31605-88-6
M. Wt: 125.17 g/mol
InChI Key: WLPAQAXAZQUXBG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-1-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds .

Scientific Research Applications

1-(Pyrrolidin-1-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

  • 1-(Pyrrolidin-1-yl)propan-2-one
  • 1-(Pyrrolidin-1-yl)butan-2-one
  • 1-(Pyrrolidin-1-yl)pentan-2-one

Uniqueness: 1-(Pyrrolidin-1-yl)prop-2-en-1-one is unique due to its specific structure, which combines a pyrrolidine ring with a prop-2-en-1-one moiety. This combination imparts distinct chemical properties, making it valuable for various applications .

Properties

IUPAC Name

1-pyrrolidin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPAQAXAZQUXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31605-88-6
Record name Poly(N-acryloylpyrrolidine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31605-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30185495
Record name Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer
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URL https://comptox.epa.gov/dashboard/DTXSID30185495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31605-88-6, 42104-70-1
Record name Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyrrolidin-1-yl)prop-2-en-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Acryloyl chloride (9 g, 0.1 mole) was added by syringe to ethyl ether (40 ml) and the solution cooled to -50° C. A solution of pyrrolidine (7.1 g, 0.1 mole) in ethyl ether (20 ml) was added dropwise. A solution of triethylamine (15.3 ml) was added slowly over 10 minutes. The reaction was slowly allowed to warm to room temperature and stirred for 12 hours. Water (50 ml) was added, the layers were separated and the aqueous Iayer extracted with ethyl ether (100 ml) and methylene chloride (2×ml), and combined with the organic layer above, dried over sodium sulfate, filtered, and the solvents removed to give an oil. The product was purified by chromatography on silica. The structure was confirmed by NMR.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
15.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a stirred solution of pyrrolidine (2 g, 28.16 mmol) in anhydrous DCM (30 ml) was added triethylamine (15.56 ml, 111.88 mmol) and acryloyl chloride (3.04 g, 33.77 mmol) at 0° C. The reaction mixture was stirred at 20-35° C. for 16 h. The progress of the reaction was monitored by TLC. After 16 h of stirring, the reaction mixture was diluted with water (50 ml) and extracted with ethyl acetate (2×50 ml). The combined organic layers was washed with brine (50 ml), followed by drying over anhydrous Na2SO4 and filtering. The filtrate was rotary evaporated to get the desired compound as a brown liquid (1.1 g, 31%). 1H NMR (400 MHz, DMSO-d6) δ 6.49-6.33 (m, 2H), 5.66 (dd, J=9.8, 2.4 Hz, 1H), 3.54 (dt, J=6.8, 3.9 Hz, 4H), 2.02-1.91 (m, 2H), 1.90-1.82 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15.56 mL
Type
reactant
Reaction Step One
Quantity
3.04 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
31%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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